N-Fmoc-N'-Boc-N'-isopropyl-L-lysine
Overview
Description
“N-Fmoc-N’-Boc-N’-isopropyl-L-lysine” is a derivative of L-lysine, a standard amino acid. It is used in peptide synthesis1. The compound has been utilized in the synthesis of GnRH antagonist Degarelix and the LHRH antagonist Antide2.
Synthesis Analysis
The synthesis of “N-Fmoc-N’-Boc-N’-isopropyl-L-lysine” involves the use of solid-phase peptide synthesis (SPPS) methodology3. A general method for the preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in solid-phase peptide synthesis has been reported4.
Molecular Structure Analysis
The molecular formula of “N-Fmoc-N’-Boc-N’-isopropyl-L-lysine” is C29H38N2O656. Its molecular weight is 510.63 g/mol56.
Chemical Reactions Analysis
“N-Fmoc-N’-Boc-N’-isopropyl-L-lysine” is used in peptide synthesis. The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin1. It can be readily converted to amine and used to synthesize side chain modified peptides and proteins3.Physical And Chemical Properties Analysis
“N-Fmoc-N’-Boc-N’-isopropyl-L-lysine” is a colorless or white to off-white solid or liquid7. It is clearly soluble in 1 mmole in 2 ml DMF8.
Scientific Research Applications
Concise Preparation for Peptide Synthesis : N-Fmoc-N'-Boc-N'-isopropyl-L-lysine and similar derivatives are critical in the synthesis of specifically modified peptides, enabling site-specific incorporation of modifications like monomethylation. This approach is vital for creating peptides with precise structural and functional properties, relevant in studying protein interactions and functions. The preparation methods involve one-pot reactions and solid-phase peptide synthesis, highlighting the efficiency and versatility of these amino acids in peptide engineering (Huang et al., 2007).
Polyfluorinated L-lysine for NMR-Based Screening : The development of polyfluorinated derivatives of N-α-Fmoc-ε-Boc-l-lysine exemplifies the utility of these compounds in 19F NMR-based screening. These derivatives offer a toolkit for probing molecular interactions, with optimized synthesis methods allowing for large-scale preparation. Such advancements underscore the role of N-Fmoc-N'-Boc-N'-isopropyl-L-lysine in facilitating detailed molecular studies and the development of screening methodologies (Malgesini et al., 2009).
Enabling Advanced Peptide Synthesis Techniques : The synthesis of amino acid analogs like N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine demonstrates the role of N-Fmoc-N'-Boc-N'-isopropyl-L-lysine in preparing peptides with unique functionalities. Such derivatives can incorporate strong metal-binding sites into peptides, expanding the toolkit for biochemical and therapeutic applications. The methodological advancements in peptide synthesis, employing orthogonal protection strategies, illustrate the compound's versatility and its contribution to expanding the boundaries of peptide science (Shah & Rana, 1996).
Facilitating the Synthesis of Functional Peptides : The creation of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys) showcases another dimension of N-Fmoc-N'-Boc-N'-isopropyl-L-lysine's utility. These compounds serve as organogelators, demonstrating the ability to form stable thermo-reversible organogels in various solvents. This application not only highlights the chemical versatility of the compound but also its potential in creating novel materials with specific physical properties, useful in material science and drug delivery systems (Zong et al., 2016).
Safety And Hazards
The compound has been classified under GHS07 for safety. The hazard statements include H315, H319, and H335. Precautionary measures include P261 and P305+P351+P3389.
Future Directions
“N-Fmoc-N’-Boc-N’-isopropyl-L-lysine” has potential applications in the synthesis of peptides and proteins, particularly in the development of GnRH antagonist Degarelix and the LHRH antagonist Antide2. Further research and development could explore its potential in other therapeutic applications.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGFCMICCJNLBC-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679801 | |
Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-N'-Boc-N'-isopropyl-L-lysine | |
CAS RN |
201003-48-7 | |
Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGA4VYL3H4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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